N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide
Overview
Description
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide is a complex organic compound that belongs to the class of sulphonamides This compound is characterized by the presence of a pyridyl group, a phenyl group, a chloro group, and a nitro group attached to a benzene ring, along with a sulphonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzene-1-sulphonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.
Alkylation: The nitro-substituted compound is then subjected to alkylation with 3-(2-pyridyl)ethyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-aminobenzene-1-sulphonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives at the pyridyl group.
Scientific Research Applications
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide involves its interaction with specific molecular targets. The sulphonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chlorobenzene-1-sulphonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-nitrobenzene-1-sulphonamide: Lacks the chloro group, which may influence its chemical properties and interactions.
Uniqueness
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide is unique due to the presence of both the chloro and nitro groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-18-10-9-17(13-19(18)23(24)25)28(26,27)22-16-6-3-4-14(12-16)7-8-15-5-1-2-11-21-15/h1-6,9-13,22H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDNUACSIGHHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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